Carbon tetraiodide

Catalog No.
S1895532
CAS No.
507-25-5
M.F
CI4
M. Wt
519.628 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbon tetraiodide

CAS Number

507-25-5

Product Name

Carbon tetraiodide

IUPAC Name

tetraiodomethane

Molecular Formula

CI4

Molecular Weight

519.628 g/mol

InChI

InChI=1S/CI4/c2-1(3,4)5

InChI Key

JOHCVVJGGSABQY-UHFFFAOYSA-N

SMILES

C(I)(I)(I)I

Canonical SMILES

C(I)(I)(I)I

High Refractive Index Material

Tetraiodomethane possesses an exceptionally high refractive index, the highest for any organic compound. This property makes it valuable for research in optics and photonics. Scientists utilize it to create immersion lenses for high-resolution microscopy . Additionally, its ability to transmit infrared light allows its application in infrared optics development.

^1^ Source

ScienceDirect - Tetraiodomethane (Carbon Tetraiodide): ^2^ Source: Royal Society of Chemistry - Tetraiodomethane: ^3^ Source: American Chemical Society - Tetraiodomethane:

X-ray Crystallography

Tetraiodomethane serves as a powerful contrast agent in X-ray crystallography. Its high electron density enhances the visibility of specific atoms within complex molecules, aiding researchers in determining their structures. This proves particularly useful in studying biological macromolecules like proteins and enzymes.

^4^ Source

Acta Crystallographica Section A: Foundations and Advances - Tetraiodomethane as a Powerful Anomalous Scatterer for Protein Crystallography: ^5^ Source: International Union of Crystallography - Anomalous Scattering:

Organic Synthesis

In organic chemistry, tetraiodomethane acts as a versatile reagent for various reactions. Its ability to cleave carbon-carbon bonds makes it useful for functional group interconversions. Additionally, it participates in radical reactions and serves as a precursor for the synthesis of other organoiodine compounds .

^6^ Source

ScienceDirect - The Chemistry of Halides and Pseudohalides: ^7^ Source: American Chemical Society - Organic Syntheses Based on the Chemistry of Hypervalent Iodine Compounds:

Carbon tetraiodide is a tetrahalomethane with the molecular formula CI4\text{CI}_4. It is characterized by its bright red color, making it one of the few highly colored derivatives of methane. The molecular structure is tetrahedral, featuring carbon at the center and four iodine atoms at the vertices. The C-I bond lengths are approximately 2.12 2.12\,\text{ }, and the molecule has a zero dipole moment due to its symmetrical geometry . Carbon tetraiodide is thermally and photochemically unstable, often decomposing into tetraiodoethylene when subjected to heat or light .

  • Hydrolysis: Reacts slightly with water to produce iodoform and iodine.
  • Decomposition: Under thermal or photochemical conditions, it decomposes to tetraiodoethylene (C2I4\text{C}_2\text{I}_4).
  • Iodination Reactions: It serves as an iodination reagent, converting ketones into 1,1-diiodoalkenes when treated with triphenylphosphine and carbon tetraiodide .

The general reaction for its synthesis via halide exchange is as follows:

CCl4+4EtICI4+4EtCl\text{CCl}_4+4\text{EtI}\rightarrow \text{CI}_4+4\text{EtCl}

This reaction typically occurs at room temperature in the presence of aluminum chloride as a catalyst .

The primary method for synthesizing carbon tetraiodide involves halide exchange using carbon tetrachloride and ethyl iodide in the presence of aluminum chloride. This reaction proceeds at room temperature and yields carbon tetraiodide along with ethyl chloride as a byproduct. The product can be crystallized from the reaction mixture .

Carbon tetraiodide finds various applications in organic chemistry:

  • Iodination Reagent: It is frequently used for iodinating organic compounds.
  • Synthesis of Iodinated Compounds: It facilitates the conversion of alcohols to iodides through mechanisms similar to the Appel reaction.
  • Research Tool: Used in studies involving radical reactions and synthesis of fluorinated compounds .

Several compounds share structural similarities with carbon tetraiodide. Here are some notable examples:

CompoundMolecular FormulaColorUnique Features
Carbon tetrachlorideCCl4\text{CCl}_4ColorlessCommon solvent; less toxic than carbon tetraiodide
Carbon tetrabromideCBr4\text{CBr}_4Dark redSimilar reactivity; less stable than carbon tetraiodide
IodomethaneCH3I\text{CH}_3\text{I}ColorlessUsed in organic synthesis; smaller molecular size
DiiodomethaneC2H4I2\text{C}_2\text{H}_4\text{I}_2ColorlessIntermediate in various reactions; less complex

Carbon tetraiodide stands out due to its unique color, specific reactivity patterns, and applications in iodination reactions. Its thermal instability and toxicity further differentiate it from these similar compounds.

XLogP3

3.3

Melting Point

171.0 °C

UNII

E22GNX36ZQ

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

507-25-5

Wikipedia

Carbon tetraiodide

General Manufacturing Information

Methane, tetraiodo-: ACTIVE

Dates

Modify: 2023-08-16

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